propan-2-yl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate
Description
PROPAN-2-YL 2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is a complex organic compound with a unique structure that combines elements of benzodioxepine and benzofuran
Properties
Molecular Formula |
C23H22O7 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl)-1-benzofuran-5-yl]oxy]acetate |
InChI |
InChI=1S/C23H22O7/c1-14(2)30-22(24)13-28-16-5-7-19-17(11-16)18(12-29-19)23(25)15-4-6-20-21(10-15)27-9-3-8-26-20/h4-7,10-12,14H,3,8-9,13H2,1-2H3 |
InChI Key |
YIFFJBZIPKHACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the benzodioxepine and benzofuran intermediates. These intermediates are then coupled through esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, PROPAN-2-YL 2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE may be studied for its potential biological activity. Researchers might investigate its interactions with various biological targets to understand its effects.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for applications in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Benzodioxepine derivatives: These compounds share the benzodioxepine core and may have similar chemical properties.
Benzofuran derivatives: These compounds share the benzofuran core and may exhibit similar biological activities.
Uniqueness
What sets PROPAN-2-YL 2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE apart is its combination of both benzodioxepine and benzofuran structures. This unique combination could result in distinct chemical and biological properties, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
